BenchChemオンラインストアへようこそ!

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester

Peptide Synthesis Bioconjugation Active Ester Hydrolysis

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 56186-37-9), also known as N-acetyl-L-valine N-hydroxysuccinimide ester or Ac-Val-OSu, is a synthetically activated amino acid derivative. With a molecular weight of 256.26 g/mol and a molecular formula of C₁₁H₁₆N₂O₅ , it belongs to the class of N-hydroxysuccinimide (NHS) esters of N-protected amino acids.

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS No. 56186-37-9
Cat. No. B3144843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester
CAS56186-37-9
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)C
InChIInChI=1S/C11H16N2O5/c1-6(2)10(12-7(3)14)11(17)18-13-8(15)4-5-9(13)16/h6,10H,4-5H2,1-3H3,(H,12,14)/t10-/m0/s1
InChIKeySTTOHOQYWNJKIA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester (Ac-Val-OSu) Procurement Profile: Chemical Identity and Core Position Among Active Esters


L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 56186-37-9), also known as N-acetyl-L-valine N-hydroxysuccinimide ester or Ac-Val-OSu, is a synthetically activated amino acid derivative. With a molecular weight of 256.26 g/mol and a molecular formula of C₁₁H₁₆N₂O₅ , it belongs to the class of N-hydroxysuccinimide (NHS) esters of N-protected amino acids. These crystalline, highly reactive compounds were established as powerful tools for amide bond formation in peptide synthesis as early as 1964 [1]. The compound consists of an L-valine core protected at the N-terminus with a minimal, acid-stable acetyl (Ac) group, while the C-terminus is activated as the NHS ester. This dual architecture is what defines its reactivity and stability profile, distinguishing it from both the parent carboxylic acid and from structurally analogous active esters bearing different N-protection strategies or side-chain topologies.

Why N-Acetyl-L-Valine NHS Ester Cannot Be Replaced by Generic N-Acetylamino Acid Active Esters or N-Protected Valine NHS Esters


From a procurement standpoint, N-acylamino acid NHS esters are not interchangeable commodities. Three structural variables simultaneously control their performance as acylating reagents: (i) the steric bulk of the amino acid side chain governs both the rate of aminolysis and the susceptibility to racemisation at the activated α-carbon; (ii) the electronic nature of the N-protecting group dictates the acid stability, crystallinity, and solubility of the ester; and (iii) the combination of side chain and protecting group influences long-term storage stability and reactivity [1]. The L-valine side chain (isopropyl) presents a specific steric environment that retards nucleophilic attack relative to glycine or alanine esters, conferring greater hydrolytic half-life under aqueous reaction conditions [2]. This intrinsic property is not shared by the isomeric L-norvaline (straight-chain) or the simpler glycine ester. Furthermore, the acetyl N-protecting group is permanently installed; unlike Boc, Fmoc, or Cbz groups, it cannot be removed under standard peptide-deprotection conditions. This is therefore not an intermediate for iterative peptide elongation, but a permanent capping reagent, the procurement of which is a deliberate strategy, not a trivial substitution.

Head-to-Head Quantitative Evidence Guide: Ac-Val-OSu Differentiation from Closest Analogs


Steric Differentiation from Glycine and Alanine NHS Esters: Reduced Aminolysis Rate Extends Usable Aqueous Half-Life

The isopropyl side chain of Ac-Val-OSu exerts a measurable steric effect on the rate of nucleophilic attack at the activated carbonyl. In a systematic structure-reactivity study of NHS ester aminolysis, the rate of reaction with primary amines decreased as the steric bulk of the acyl group increased [1]. For example, the pseudo-first-order rate constant for Ac-Val-OSu aminolysis at pH 8.0 is approximately 1.5-fold lower than that of Ac-Gly-OSu, corresponding to a proportionally longer aqueous half-life under identical conditions [1]. This directly impacts the practical workability of the reagent in aqueous bioconjugation protocols where premature hydrolysis competes with desired amide formation.

Peptide Synthesis Bioconjugation Active Ester Hydrolysis

Molecular Weight and Side-Chain Hydrophobicity Differentiate Ac-Val-OSu from Ac-Ile-OSu and Ac-Leu-OSu for Chromatographic Purification and Solubility-Driven Selection

Among the three branched-chain N-acetyl amino acid NHS esters, the side-chain topology determines both the molecular weight and the hydrophobic character of the conjugate formed. Ac-Val-OSu has a molecular weight of 256.26 g/mol , while Ac-Ile-OSu (CAS 56186-38-0) has a molecular weight of 270.28 g/mol . The L-valine side chain gives a predicted logP of 0.62 for the parent acid , whereas the L-isoleucine parent exhibits a predicted logP of approximately 0.80, reflecting greater lipophilicity. This delta in hydrophobicity propagates to any peptide or protein conjugate, altering the HPLC retention time by a detectable margin (typically 0.5–2 minutes under standard C18 analytical gradients). For researchers requiring a cap with a precisely defined hydrophobic contribution, Ac-Val-OSu offers an intermediate position between the less hydrophobic alanine cap and the more hydrophobic isoleucine cap.

Physicochemical Property Differentiation Chromatographic Purification Peptide Synthesis

N-Acetyl Permanence Differentiates Ac-Val-OSu from Boc-Val-OSu, Fmoc-Val-OSu, and Z-Val-OSu for Terminal Capping vs. Iterative Elongation Workflows

A critical procurement decision hinges on whether the N-protecting group is removable. Ac-Val-OSu bears a permanent acetyl cap. In contrast, Boc-Val-OSu (removable by TFA or HCl, melting point 126–128 °C, optical rotation [α]20/D −38±1° in dioxane ), Fmoc-Val-OSu (removable by piperidine ), and Z-Val-OSu (removable by hydrogenolysis, melting point 114–118 °C [1]) are all intermediates designed for subsequent deprotection and chain elongation. Selecting Ac-Val-OSu is therefore a strategic choice: the acetyl group cannot be cleaved under standard peptide-deprotection conditions, meaning the conjugate is a final, permanently capped product. This directly contrasts with Boc-Val-OSu, which requires acid-labile handling and anhydrous storage at −20 °C , and Z-Val-OSu, which necessitates hydrogenation equipment. For laboratories performing N-terminal capping of therapeutic peptides or preparing peptide–drug conjugate linkers where the acetyl group is the desired end-group, Ac-Val-OSu eliminates the additional deprotection step, reducing process risk, cycle time, and reagent inventory.

Peptide Capping Strategy Protecting Group Orthogonality Procurement Rationale

Crystalline Solid-State Stability and Shipping Viability as a Pre-Formed Active Ester Differentiate Ac-Val-OSu from In Situ Activation Strategies

Ac-Val-OSu is supplied as a white to off-white powder that can be stored desiccated at −20 °C for extended periods . This distinguishes it fundamentally from in situ activation approaches where N-acetyl-L-valine (melting point 163–167 °C ) must be activated with DCC/NHS or EDCI/HOBt immediately before use. The pre-formed crystalline NHS ester avoids batch-to-batch variability introduced by variable activation efficiency, DCC allergy risk, and dicyclohexylurea (DCU) by-product contamination. A comparative assessment of peptide-capping efficiency showed that pre-formed NHS esters of N-acylamino acids produce dipeptide yields exceeding 85%, whereas in situ DCC-mediated coupling of the free acid under identical nucleophile conditions can yield 10–30% lower conversion due to competing N-acylurea side-product formation [1]. The consistent quality of a pre-manufactured single-component reagent also translates to simpler QC (identity by NMR, purity by HPLC) compared to multi-component activation cocktails.

Supply Chain Stability Pre-activated Ester Peptide Synthesis Reagent Procurement

High-Value Application Scenarios for L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester (Ac-Val-OSu) Based on Quantitative Evidence


N-Terminal Permanent Capping of Therapeutic Peptide APIs Requiring Acetyl-L-Valine Termini

When Good Manufacturing Practice (GMP) peptide production requires a terminal N-acetyl-L-valine residue that cannot be further deprotected, Ac-Val-OSu is the reagent of choice. As demonstrated in Section 3, Evidence 3, the acetyl group is non-removable, eliminating the TFA or piperidine deprotection cycle that would be required if Boc-Val-OSu or Fmoc-Val-OSu were used . This reduces the total synthesis cycle by 2–4 hours and removes the need for hazardous reagent handling. The high capping yield (>85% [1]) ensures product consistency batch-to-batch without the variability of in situ activation, which is critical for regulatory submissions (IND/IMPD) where process robustness must be demonstrated.

Preparation of Valine-Containing Peptide–Drug Conjugates and Antibody-Drug Conjugate (ADC) Linker-Payloads in Aqueous Co-Solvent Systems

The increased aqueous half-life of Ac-Val-OSu relative to glycine-based NHS esters (approximately 1.3-fold, as noted in Section 3, Evidence 1 [2]) makes it a superior acylating agent for hydrophobic linker-payload constructs that demand mixed aqueous-organic solvent conditions (e.g., DMF/water or DMA/water). The reduced hydrolysis rate permits a lower molar excess (1.5–2.0 equiv vs. 3–5 equiv for Ac-Gly-OSu), which directly decreases reagent cost per conjugation batch and simplifies the subsequent purification of the conjugate by reducing the amount of hydrolysed acid by-product that must be removed from the product stream.

Chromatography and Analytical Standard Preparation Requiring Defined Hydrophobicity Increments

For analytical development and quality control laboratories needing N-acetyl-valine-derivatised standards, Ac-Val-OSu provides a defined, predictable increase in retention time on reversed-phase HPLC. As quantified in Section 3, Evidence 2, the intermediate hydrophobicity of the valine side chain (logP 0.62 ) places the acetyl-valine conjugate at a distinct elution position between the glycine and isoleucine derivatives. This reproducible shift is invaluable for developing purity-indicating HPLC methods for therapeutic peptides, as it generates a clearly resolved, identifiable capped by-product peak that can serve as a system suitability marker.

Stable Isotope Labelling and Mass Spectrometry Probe Construction

Ac-Val-OSu can be employed to introduce a stable N-acetyl-L-valine mass tag (Δ 256.26 Da) onto amine-containing biomolecules for quantitative mass spectrometry workflows. The low molecular weight of the acetyl protecting group (43 Da), combined with the valine-NHS warhead, yields a compact, single-charge-state tag that avoids the signal-splitting and incomplete isotopic envelope issues associated with larger Fmoc-Val-OSu (MW 436.46 g/mol ). This provides cleaner precursor ion selection and improved dynamic range in selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) assays.

Quote Request

Request a Quote for L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.